molecular formula C20H18N2O5 B2904203 1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-00-2

1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2904203
CAS RN: 877811-00-2
M. Wt: 366.373
InChI Key: UWCHQGWLIFMSCA-UHFFFAOYSA-N
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Description

Spiro compounds, such as the one you’re asking about, are a class of organic compounds that have two or more rings that share one atom . They are of significant interest in medicinal chemistry due to their unique 3D structure and potential biological activities .


Synthesis Analysis

The synthesis of spiro compounds often involves multi-component reactions . For instance, a one-pot synthesis of spiro-isobenzofuran compounds was developed via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . This unique structure can be confirmed using techniques such as X-ray diffraction .


Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions. For example, a one-pot, efficient, and chemoselective procedure for the synthesis of new 3H-spiro [isobenzofuran-1,2’-pyrrole]-3,3’ (1’H)-diones was developed which involves room-temp. oxidative cleavage of 3a,8b-dihydroxyindeno [1,2-b]pyrroles, generated in situ by reaction of ninhydrin and enaminones in 30% EtOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can vary greatly depending on their structure. For instance, some spiro compounds have been found to have potent inhibitory properties against various enzymes .

Scientific Research Applications

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals due to their versatile chemical structure. The spiro[chroman-2,4’-piperidin] moiety in “1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can be utilized to synthesize compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic properties .

Development of Central Nervous System (CNS) Drugs

The piperidine ring is a common feature in drugs targeting the CNS. It is often found in molecules that interact with neural receptors or enzymes, influencing neurotransmitter levels. This compound could be explored for the development of new CNS drugs, potentially offering treatment options for disorders like depression, schizophrenia, and Alzheimer’s disease .

Anticancer Research

Piperidine derivatives have shown promise in anticancer research. They can be designed to interfere with specific cellular pathways that are dysregulated in cancer cells. “1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” might be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .

Antibacterial and Antifungal Agents

The structural complexity of piperidine derivatives makes them suitable candidates for antibacterial and antifungal agents. Their ability to bind to bacterial enzymes or disrupt fungal cell walls can be harnessed to develop new classes of antibiotics and antifungals, addressing the growing concern of antimicrobial resistance .

Analgesic and Anesthetic Agents

Piperidine derivatives are also used in the creation of analgesic and anesthetic agents. Their modulatory effects on pain receptors can lead to the development of new pain management drugs with improved efficacy and reduced side effects. The nitrobenzoyl group in the compound could enhance its analgesic properties .

Agricultural Chemical Research

In agriculture, piperidine derivatives can be applied in the synthesis of pesticides and herbicides. Their chemical properties allow them to interact with specific targets in pests and weeds, leading to the development of more effective and environmentally friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of spiro compounds can vary greatly depending on their structure and the target they interact with. For instance, some spiro compounds have been found to have antiviral properties .

Safety and Hazards

The safety and hazards associated with spiro compounds can vary greatly depending on their structure and the specific compound . Some spiro compounds have been found to have antiproliferative and anti-SARS-CoV-2 properties .

Future Directions

Spiro compounds continue to be an area of interest in medicinal chemistry due to their unique structures and potential biological activities . Future research may focus on developing new synthetic methods for these compounds, exploring their biological activities, and optimizing their properties for therapeutic use .

properties

IUPAC Name

1'-(2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-8-4-2-6-15(17)18)9-11-21(12-10-20)19(24)14-5-1-3-7-16(14)22(25)26/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCHQGWLIFMSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

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